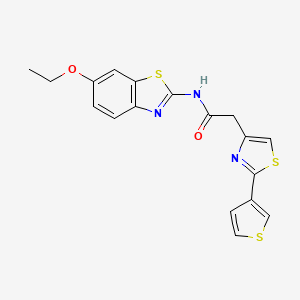![molecular formula C22H18N2O3S B7682803 N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a member of the class of compounds known as thiazolidinediones, which are known to have insulin-sensitizing properties. The compound has been studied for its potential use in the treatment of diabetes, cancer, and other diseases.
Mechanism of Action
The exact mechanism of action of N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide is not fully understood, but it is believed to work by activating certain receptors in the body. Specifically, the compound is known to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is involved in the regulation of glucose metabolism and lipid homeostasis.
Biochemical and Physiological Effects:
Studies have shown that N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide has a number of biochemical and physiological effects. In particular, the compound has been shown to improve glucose metabolism, reduce inflammation, and inhibit the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide in laboratory experiments is its well-documented properties and mechanisms of action. This makes it a useful tool for studying various biological processes and diseases.
However, there are also limitations to using the compound in laboratory experiments. For example, the compound may have different effects in different cell types or animals, which can make it difficult to draw general conclusions from experiments. Additionally, the compound may have potential side effects that need to be carefully monitored.
Future Directions
There are a number of future directions for research on N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide. One area of research is focused on developing more effective and targeted treatments for diabetes and other metabolic disorders. Another area of research is focused on developing new anti-cancer therapies that can target specific cancer cell types.
In addition, there is ongoing research into the potential side effects of the compound, as well as its interactions with other drugs and compounds. This research will be important for ensuring the safety and efficacy of any future treatments that are developed using N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide.
Synthesis Methods
The synthesis of N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The exact method of synthesis may vary depending on the specific laboratory and equipment used, but typically involves the use of various reagents and solvents to react with the starting materials.
Scientific Research Applications
N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide has been the subject of extensive scientific research due to its potential applications in various fields. One area of research has focused on the compound's potential as a treatment for diabetes. Studies have shown that the compound has insulin-sensitizing properties, which may help to improve glucose metabolism and reduce the risk of complications associated with diabetes.
Another area of research has focused on the compound's potential as a treatment for cancer. Studies have shown that the compound may have anti-cancer properties, which may help to inhibit the growth and spread of cancer cells.
properties
IUPAC Name |
N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-15(25)24-13-20-10-11-22(28-20)21(26)14-27-19-8-6-18(7-9-19)17-4-2-16(12-23)3-5-17/h2-11H,13-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXZZXTTZWCRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)

![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)



![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)

![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)
![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)